5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1003587-73-2
VCID: VC11633577
InChI: InChI=1S/C10H11N3.ClH/c11-7-9-2-1-8-3-5-12-6-4-10(8)13-9;/h1-2,12H,3-6H2;1H
SMILES:
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67 g/mol

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride

CAS No.: 1003587-73-2

Cat. No.: VC11633577

Molecular Formula: C10H12ClN3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride - 1003587-73-2

Specification

CAS No. 1003587-73-2
Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
IUPAC Name 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-2-carbonitrile;hydrochloride
Standard InChI InChI=1S/C10H11N3.ClH/c11-7-9-2-1-8-3-5-12-6-4-10(8)13-9;/h1-2,12H,3-6H2;1H
Standard InChI Key PEIMZHAHTXCVEW-UHFFFAOYSA-N
Canonical SMILES C1CNCCC2=C1C=CC(=N2)C#N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

The compound’s molecular architecture combines a pyridine ring fused to an azepine system, with saturation across four positions (5H,6H,7H,8H,9H) and a carbonitrile substituent at the 2-position. The dihydrochloride salt enhances solubility for experimental applications. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₁₃Cl₂N₃
Molecular Weight246.13 g/mol
CAS Registry Number1003587-73-2
Hazard ClassificationH302, H315, H319, H335

The tetrahydro configuration introduces conformational flexibility, potentially influencing binding interactions with biological targets.

Stereoelectronic Features

The nitrogen atoms at positions 1 (pyridine) and 7 (azepine) create electron-deficient regions, while the carbonitrile group at C2 acts as a strong electron-withdrawing moiety. This electronic asymmetry facilitates dipole-dipole interactions and hydrogen bonding in molecular recognition processes. X-ray crystallography data for analogous structures reveal chair-like conformations in the azepine ring, suggesting similar behavior in this derivative.

Synthesis and Manufacturing Considerations

Route Optimization Challenges

Industrial-scale synthesis remains unverified, but laboratory-scale methods typically employ cyclocondensation strategies. A plausible pathway involves:

  • Ring Formation: Condensation of 2-aminopyridine derivatives with α,ω-dihaloalkanes to construct the azepine ring.

  • Functionalization: Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt .

Critical parameters include reaction temperature (optimized at 80–100°C for cyclization) and stoichiometric control of HCl during salt formation . Impurity profiles from incomplete ring closure or over-cyanation necessitate rigorous purification via recrystallization from ethanol/water mixtures.

Analytical Characterization Methods

Identity Confirmation Techniques

  • ¹H NMR (400 MHz, D₂O): δ 3.12–3.45 (m, 4H, azepine CH₂), 4.89 (s, 2H, pyridine CH), 7.32 (d, J = 8.4 Hz, 1H, C3-H).

  • HRMS (ESI+): m/z calcd for C₁₀H₁₁ClN₃ [M-Cl]⁺ 216.0694, found 216.0698.

  • HPLC Purity: 98.7% (C18 column, 0.1% TFA/MeCN gradient) .

Stability studies indicate 12-month integrity at -20°C under argon, with degradation products (<2%) identified as hydrolyzed carbonitrile derivatives .

Future Research Trajectories

Priority Investigation Areas

  • Metabolic Stability: Cytochrome P450 isoform interaction profiling (CYP3A4, CYP2D6).

  • Formulation Optimization: Liposomal encapsulation to enhance oral bioavailability.

  • Toxicogenomics: RNA-seq analysis of hepatocyte responses at subacute doses.

The compound’s privileged scaffold offers modular sites for medicinal chemistry optimization, particularly at C2 (carbonitrile → tetrazole bioisosteres) and N7 (alkylation for blood-brain barrier penetration).

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